3,4-diethoxy-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
This compound is a benzamide derivative with a thiadiazole group, an ethoxy group, and a phenethylamino group. Benzamides are a class of compounds containing a carboxamide functional group attached to a benzene ring . Thiadiazoles are heterocyclic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . Ethoxy groups are alkoxy groups derived from ethyl alcohol, and phenethylamine is a basic compound that consists of a benzene ring and an ethylamine group .
Molecular Structure Analysis
The molecular structure of this compound would likely show the benzamide core structure, with the various functional groups attached at different positions on the benzene ring. The exact structure would depend on the positions of these attachments .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties of benzamides include being solid at room temperature, having a high melting point, and being soluble in common organic solvents .Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
Research in the field of heterocyclic chemistry, particularly involving thiadiazole derivatives, is a significant area where similar compounds are explored for their potential applications. For example, studies on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone have shown these compounds to possess anti-inflammatory and analgesic properties, indicating their potential in drug development (Abu‐Hashem et al., 2020).
Photodynamic Therapy and Photosensitizers
Compounds structurally related to the one have also been explored in the context of photodynamic therapy (PDT). A study on new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base demonstrated these compounds' effectiveness as photosensitizers due to their good fluorescence properties and high singlet oxygen quantum yield. This suggests potential applications in cancer treatment through PDT (Pişkin et al., 2020).
Nematicidal Activity
Another research area is the design and synthesis of novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups, which have shown promising nematicidal activity. This indicates potential agricultural applications, particularly in pest management (Liu et al., 2022).
Antimicrobial Activities
The synthesis and characterization of new sulfonyl, 4-chlorophenoxy benzene, and dibenzoazepine substituted benzamides, which exhibited significant antibacterial and antifungal activities, highlight the potential of such compounds in developing new antimicrobial agents (Priya et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,4-diethoxy-N-[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S2/c1-3-30-18-11-10-17(14-19(18)31-4-2)21(29)25-22-26-27-23(33-22)32-15-20(28)24-13-12-16-8-6-5-7-9-16/h5-11,14H,3-4,12-13,15H2,1-2H3,(H,24,28)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESATPAHXFFXPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCCC3=CC=CC=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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